molecular formula C37H47NO12 B12673276 16,17-Dihydrorifamycin S CAS No. 51874-02-3

16,17-Dihydrorifamycin S

Cat. No.: B12673276
CAS No.: 51874-02-3
M. Wt: 697.8 g/mol
InChI Key: QXWMZDGFJWIBKJ-IWCZYTNJSA-N
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Description

16,17-Dihydrorifamycin S is a semi-synthetic macrocyclic lactone antibiotic derived from the rifamycin family, which is primarily produced by Amycolatopsis mediterranei strain C 5/42 . Its chemical formula is C₃₇H₄₇NO₁₂, with a molecular weight of 697.78 g/mol . Structurally, it features a hydrogenated bond at the C16-C17 position, distinguishing it from its parent compound, Rifamycin S, which retains a conjugated double bond system in this region .

Properties

CAS No.

51874-02-3

Molecular Formula

C37H47NO12

Molecular Weight

697.8 g/mol

IUPAC Name

methyl (9E,19E)-15,17,29-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,26,27-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,25(29)-hexaene-13-carboxylate

InChI

InChI=1S/C37H47NO12/c1-16-11-10-12-17(2)35(45)38-27-30(41)22-15-18(3)33-26(25(22)31(42)32(27)43)34(44)37(7,50-33)49-14-13-23(47-8)19(4)24(36(46)48-9)20(5)29(40)21(6)28(16)39/h10-11,13-17,19-21,23-24,28-29,39-41H,12H2,1-9H3,(H,38,45)/b11-10+,14-13+

InChI Key

QXWMZDGFJWIBKJ-IWCZYTNJSA-N

Isomeric SMILES

CC1C/C=C/C(C(C(C(C(C(C(C(/C=C/OC2(C(=O)C3=C(O2)C(=CC4=C3C(=O)C(=O)C(=C4O)NC1=O)C)C)OC)C)C(=O)OC)C)O)C)O)C

Canonical SMILES

CC1CC=CC(C(C(C(C(C(C(C(C=COC2(C(=O)C3=C(O2)C(=CC4=C3C(=O)C(=O)C(=C4O)NC1=O)C)C)OC)C)C(=O)OC)C)O)C)O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Rifamycin Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Modifications Source/Origin
Rifamycin S C₃₇H₄₅NO₁₂ 695.76 Native form with C16-C17 double bond Natural Amycolatopsis strains
16,17-Dihydrorifamycin S C₃₇H₄₇NO₁₂ 697.78 C16-C17 dihydrogenation Engineered A. mediterranei
Rifampicin C₄₃H₅₈N₄O₁₂ 822.94 Piperazinyl imino group at C3/C4 Semi-synthetic derivative
16,17-Dihydro-17-Hydroxyrifamycin S C₃₇H₄₇NO₁₃ 713.78 Hydroxyl group at C17 + dihydrogenation Engineered A. mediterranei

Key Observations :

  • Dihydrogenation in this compound increases saturation, reducing molecular rigidity compared to Rifamycin S.
  • Rifampicin ’s piperazine modification enhances solubility and oral bioavailability, making it clinically viable for tuberculosis treatment.
  • The hydroxylated variant (16,17-Dihydro-17-Hydroxyrifamycin S) introduces polarity, which may affect membrane permeability .

Pharmacological Activity and Mechanism

Rifamycins inhibit bacterial DNA-dependent RNA polymerase, preventing transcription. However, structural differences significantly alter their efficacy:

Table 2: Antimicrobial Activity and Selectivity

Compound Target Pathogens Relative Potency Key Research Findings
Rifamycin S Gram-positive bacteria High High binding affinity to RNA polymerase
This compound Gram-positive bacteria Moderate Reduced activity due to C16-C17 saturation
Rifampicin Mycobacterium tuberculosis Very High Broad-spectrum; resistance develops via rpoB mutations
16,17-Dihydro-17-Hydroxyrifamycin S Staphylococci Moderate-High Enhanced solubility but lower tissue penetration

Mechanistic Insights :

  • The dihydrogenation in this compound disrupts the planar ansa chain, reducing its ability to intercalate into bacterial RNA polymerase .
  • Rifampicin’s piperazine group improves solubility, enabling systemic use, whereas this compound’s hydrophobicity limits it to topical applications .

Physicochemical Properties and Solubility

Table 3: Solubility and Stability Profiles

Compound Water Solubility LogP Stability in Serum
Rifamycin S Low 4.2 Moderate
This compound Very Low 4.8 High
Rifampicin Moderate 2.5 Low (induces hepatic enzymes)

Implications :

  • This compound’s low water solubility correlates with poor oral bioavailability, necessitating formulation adjustments for clinical use.
  • Rifampicin’s lower LogP (2.5) reflects improved hydrophilicity, aligning with its systemic efficacy .

Q & A

Basic: What synthetic strategies are effective for producing 16,17-Dihydroheronamide C?

Answer:
A modular synthetic strategy is recommended, leveraging stereoselective reactions and chiral catalysts. Key steps include:

  • Kobayashi transfer aminoallylation of 5-heptynal (13) using a (1S)-camphorquinone derivative to achieve homoallylamine (66% yield, 95% ee) .
  • Teoc protection of the amine intermediate, followed by iterative chain elongation and macrolactonization to form the 20-membered macrocycle .
  • Hydrogenation of the C16-C17 double bond in heronamide C (1) to yield 16,17-dihydroheronamide C (8), preserving stereochemical integrity .
    This approach ensures scalability and reproducibility for mechanistic studies.

Basic: Which structural features of 16,17-Dihydroheronamide C are critical for its antifungal activity?

Answer:
The compound’s activity depends on:

  • Macrocyclic conformation : The 20-membered ring with a hydroxyl group at C23 is essential for growth inhibition in fission yeast (MIC 5.9 µM for wild-type strains) .
  • Stereochemistry : C8, C9, and C19 stereocenters dictate selectivity. Mutant yeast strains lacking ergosterol biosynthesis genes (e.g., erg2Δ, erg31Δerg32Δ) show reduced sensitivity (up to 46 µM tolerance) .
  • Lipid interaction : Saturated hydrocarbon chains in lipid bilayers enhance binding, as shown in irreversible association assays with liposomes .

Advanced: How can researchers design experiments to resolve contradictions in activity data caused by stereochemical variations?

Answer:

  • Chiral recognition assays : Compare enantiomers like ent-heronamide C (ent-1) with the natural compound. For example, ent-1 exhibits 10-fold lower activity against wild-type yeast (IC50 0.26 µM vs. 0.026 µM for heronamide C (1)), confirming stereospecific interactions .
  • Mutant strain profiling : Test activity on ergosterol-deficient yeast mutants (erg2Δ, erg31Δerg32Δ) to isolate lipid-mediated vs. protein-targeted effects .
  • Conformational analysis : Use molecular dynamics (MD) simulations and Raman imaging to compare macrocyclic conformers of dihydro derivatives with native heronamide C .

Advanced: What experimental frameworks are recommended for studying the mode of action of 16,17-Dihydroheronamide C?

Answer:

  • Probe-based studies : Synthesize 16,17-dihydroheronamide C (8) as a negative control (lacking the C16-C17 double bond) and ent-heronamide C (ent-1) as a chiral probe. These tools help distinguish membrane-disruptive vs. target-specific mechanisms .
  • Live-cell Raman imaging : Track lipid bilayer perturbations in real time using deuterated lipid analogs. This method confirms membrane interaction without requiring fluorescent tags .
  • Comparative lipidomics : Analyze lipid composition changes in treated vs. untreated yeast cells via LC-MS to identify disrupted pathways (e.g., ergosterol biosynthesis) .

Advanced: How does the C16-C17 double bond influence the biological activity of heronamide derivatives?

Answer:

  • Activity loss in dihydro analogs : 16,17-Dihydroheronamide C (8) shows reduced antifungal potency (e.g., MIC increases from 5.9 µM to >46 µM in erg2Δ mutants), indicating the double bond enhances membrane insertion .
  • Conformational rigidity : MD simulations reveal that the double bond stabilizes a bent macrocyclic conformation, optimizing lipid bilayer penetration. Dihydro analogs adopt less membrane-active conformations .
  • Selectivity modulation : The double bond’s absence reduces selectivity for ergosterol-rich membranes, as seen in mutant yeast resistance profiles .

Advanced: What methodologies address discrepancies in structure-activity relationship (SAR) data for heronamide analogs?

Answer:

  • Sidechain truncation assays : Test analogs like BE-14106 (GT-32A) with shortened sidechains to evaluate lipid tail length requirements. BE-14106 exhibits 50% lower activity, confirming the need for extended hydrophobic regions .
  • Cross-species profiling : Compare activity in fission yeast (Schizosaccharomyces pombe) vs. mammalian cells. Heronamide C (1) shows species-specific effects (e.g., reverse morphology in mammalian cells), highlighting conserved vs. divergent targets .
  • Thermodynamic binding studies : Use isothermal titration calorimetry (ITC) to quantify lipid-binding affinities of analogs, resolving SAR contradictions arising from assay conditions .

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